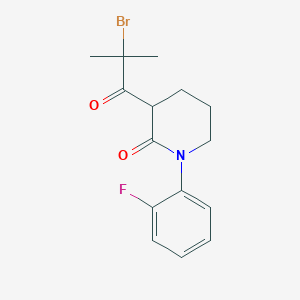
3-(2-Bromo-2-methylpropanoyl)-1-(2-fluorophenyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-2-methylpropanoyl)-1-(2-fluorophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(2-fluorophenyl)piperidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-fluorophenyl group: This step might involve nucleophilic substitution reactions.
Addition of the 2-bromo-2-methylpropanoyl group: This could be done through acylation reactions using reagents like bromoacetyl bromide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of alcohols or amines.
Substitution: Halogen atoms (like bromine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium iodide in acetone (Finkelstein reaction), Grignard reagents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-2-methylpropanoyl)-1-(2-fluorophenyl)piperidin-2-one could have various applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, potentially as a ligand for receptors.
Medicine: Investigating its potential as a pharmaceutical agent, possibly for its analgesic or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as a receptor ligand, it might bind to the receptor and modulate its activity. The molecular targets could include enzymes, ion channels, or other proteins, and the pathways involved might include signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Chloro-2-methylpropanoyl)-1-(2-fluorophenyl)piperidin-2-one
- 3-(2-Bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one
- 3-(2-Bromo-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one
Uniqueness
The uniqueness of 3-(2-Bromo-2-methylpropanoyl)-1-(2-fluorophenyl)piperidin-2-one might lie in its specific substituents, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H17BrFNO2 |
|---|---|
Molekulargewicht |
342.20 g/mol |
IUPAC-Name |
3-(2-bromo-2-methylpropanoyl)-1-(2-fluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C15H17BrFNO2/c1-15(2,16)13(19)10-6-5-9-18(14(10)20)12-8-4-3-7-11(12)17/h3-4,7-8,10H,5-6,9H2,1-2H3 |
InChI-Schlüssel |
OYADFUQBULMRBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C1CCCN(C1=O)C2=CC=CC=C2F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate](/img/structure/B13224917.png)
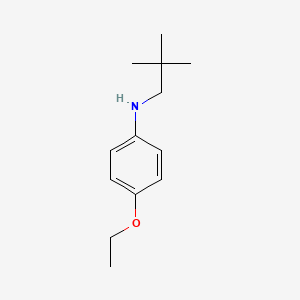
![(2-Methylbutan-2-YL)[(3-methylphenyl)methyl]amine](/img/structure/B13224935.png)

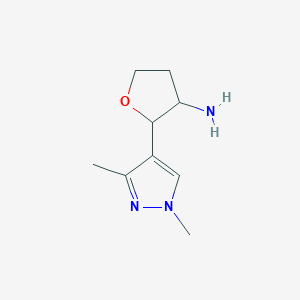
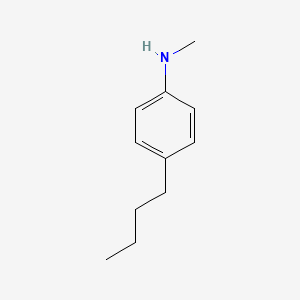
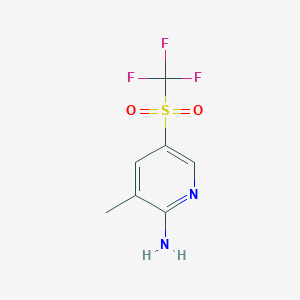
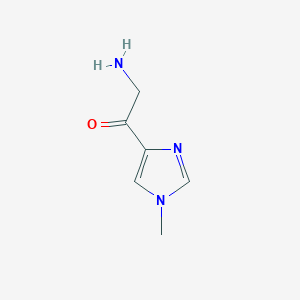
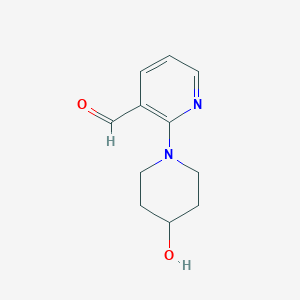
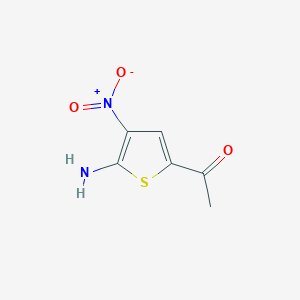

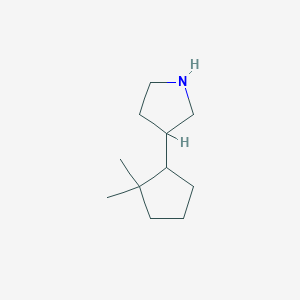
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13225005.png)

